2-Fluoroacryloyl chloride (CAS 16522-55-7) is a bifunctional organic compound featuring a highly reactive acyl chloride group and a polymerizable vinyl group. It serves as a critical building block for introducing 2-fluoroacrylate moieties into a wide range of molecules and materials. Unlike standard acryloyl chloride, the presence of an alpha-fluorine atom significantly alters the electronic properties of both the double bond and the carbonyl group, which translates into unique and valuable characteristics in the resulting polymers, particularly in terms of thermal stability and optical performance.
Direct substitution of 2-Fluoroacryloyl chloride with its non-fluorinated analog, acryloyl chloride, is inappropriate for applications where material performance is critical. The alpha-fluorine atom is not an incidental modification; it is the primary driver of the enhanced properties in the final polymer. Replacing it would result in a material with a significantly different, and often inferior, thermal and optical profile. For example, polymers derived from this monomer exhibit substantially lower refractive indices and higher glass transition temperatures, properties that are essential for advanced optical systems and components requiring thermal stability. Therefore, attempting to substitute with generic acryloyl chloride would lead to a failure to meet the specific performance requirements for which the fluorinated version is procured.
Polymers synthesized from 2-fluoroacrylate precursors, such as poly(fluoroalkyl 2-fluoroacrylate)s, exhibit significantly improved thermal stability compared to their non-fluorinated counterparts. Published data indicates that these fluorinated polymers possess Glass Transition Temperatures (Tg) that are 20–30°C higher than homologous methacrylate polymers. For comparison, the standard Tg for poly(methyl methacrylate) (PMMA) is typically in the range of 105-110°C. This quantitative increase in Tg directly translates to a higher maximum service temperature for components made from these materials.
| Evidence Dimension | Glass Transition Temperature (Tg) Increase |
| Target Compound Data | Tg is 20–30°C higher than comparator |
| Comparator Or Baseline | Homologous methacrylate polymers (e.g., PMMA, Tg ≈ 105-110°C) |
| Quantified Difference | +20 to +30 °C |
| Conditions | Comparison of poly(fluoroalkyl 2-fluoroacrylate)s to methacrylate polymers. |
A higher Tg allows for the use of the derived polymer in more demanding applications with elevated operating temperatures, such as in automotive or aerospace environments.
The incorporation of fluorine via 2-fluoroacryloyl chloride is a key strategy for producing polymers with a low refractive index (RI), a critical parameter for optical applications like fiber optic cladding and anti-reflective coatings. The monomer methyl 2-fluoroacrylate, directly synthesized from this acyl chloride, has a refractive index (n₂₀ᴰ) of 1.39. This is substantially lower than the RI of standard poly(methyl methacrylate) (PMMA), which is approximately 1.491. This difference of ~0.1 in RI is a significant and defining feature that enables the design of advanced optical components where precise control of light is essential.
| Evidence Dimension | Refractive Index (n₂₀ᴰ) |
| Target Compound Data | ~1.39 (for derived monomer/polymer system) |
| Comparator Or Baseline | Poly(methyl methacrylate) (PMMA) at ~1.491 |
| Quantified Difference | Δn ≈ -0.1 |
| Conditions | Standard measurement at 20°C with the D-line of sodium (589 nm). |
A lower refractive index is a primary procurement driver for materials used in optical fiber cladding, waveguides, and anti-reflective coatings, making this precursor essential for these markets.
2-Fluoroacryloyl chloride offers a distinct reactivity profile compared to its non-fluorinated analog, acryloyl chloride. The strong electron-withdrawing nature of the alpha-fluorine atom influences the electronic structure of the vinyl group, which can alter polymerization kinetics relative to standard acrylates. Furthermore, this electronic effect modifies the electrophilicity of the carbonyl carbon, differentiating its reactivity in nucleophilic acyl substitution reactions used to synthesize custom esters and amides. This makes 2-fluoroacryloyl chloride a specific tool for chemists developing novel fluorinated monomers where the reactivity of standard acryloyl chloride is not suitable or leads to different outcomes.
| Evidence Dimension | Chemical Reactivity |
| Target Compound Data | Altered electrophilicity and polymerization kinetics due to α-fluorine atom. |
| Comparator Or Baseline | Standard reactivity of Acryloyl Chloride. |
| Quantified Difference | Not directly quantified in sources, but inferred from electronic effects. |
| Conditions | General organic reactions (nucleophilic acyl substitution, radical polymerization). |
For process development and synthesis of novel monomers, selecting this precursor provides a different set of reaction kinetics and selectivity compared to the more common acryloyl chloride.
As a precursor to polymers with a demonstrably low refractive index (~1.39 compared to ~1.49 for PMMA), this compound is the correct choice for manufacturing optical fibers, specifically for the cladding material where a lower RI than the core is required for total internal reflection. It is also ideal for formulating anti-reflective coatings on lenses and displays.
The 20-30°C increase in glass transition temperature (Tg) afforded by the 2-fluoroacrylate structure makes this precursor highly suitable for creating polymers and composites intended for use in environments with elevated temperatures where standard acrylates or methacrylates would soften and fail.
Due to its unique reactivity, 2-fluoroacryloyl chloride is a key intermediate for the synthesis of a diverse range of specialty 2-fluoroacrylate esters and amides. Researchers and process chemists can leverage this reactivity to build custom monomers with specific functionalities for applications in fields such as performance coatings, biomedical materials, and functional polymers.
Flammable;Corrosive;Irritant